molecular formula C12H15NO4S B8749514 4-((4-Hydroxypiperidin-1-yl)sulfonyl)benzaldehyde

4-((4-Hydroxypiperidin-1-yl)sulfonyl)benzaldehyde

Cat. No.: B8749514
M. Wt: 269.32 g/mol
InChI Key: VKCDFTDPRRBOFB-UHFFFAOYSA-N
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Description

4-((4-Hydroxypiperidin-1-yl)sulfonyl)benzaldehyde is an organic compound with the molecular formula C12H15NO4S. It is a derivative of benzaldehyde, featuring a piperidine ring substituted with a hydroxyl group and a sulfonyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Hydroxypiperidin-1-yl)sulfonyl)benzaldehyde typically involves the reaction of 4-formylbenzenesulfonyl chloride with 4-hydroxypiperidine. The reaction is carried out in dichloromethane with sodium bicarbonate as a base. The mixture is stirred at room temperature for about 2 hours. The product is then extracted, washed, and purified using silica gel chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent

Properties

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

4-(4-hydroxypiperidin-1-yl)sulfonylbenzaldehyde

InChI

InChI=1S/C12H15NO4S/c14-9-10-1-3-12(4-2-10)18(16,17)13-7-5-11(15)6-8-13/h1-4,9,11,15H,5-8H2

InChI Key

VKCDFTDPRRBOFB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)S(=O)(=O)C2=CC=C(C=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4-formyl-benzenesulfonyl chloride (1.0 g) in DCM (10 mL) was added 4-hydroxypiperidine (0.984 g), followed by NaHCO3 (10 mL, aq sat'd) and the mixture stirred for 2 h at RT. The aqueous layer was washed with DCM (2×25 mL), and the combined organic portions washed with brine, dried over Na2SO4, filtered, and the solvent removed under reduced pressure to provide 4-(4-hydroxypiperidine-1-sulfonyl)benzaldehyde. The product was purified on anhydrous silica (10% MeOH/DCM). M+H 269.9
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.984 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

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